An Integrated Spectroscopic Approach to the Structure Elucidation of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid
An Integrated Spectroscopic Approach to the Structure Elucidation of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid
Abstract
Introduction: The Rationale for a Multi-Technique Approach
The definitive characterization of a small molecule like 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a foundational requirement in drug development. While a single technique can provide strong evidence, it is the convergence of data from orthogonal analytical methods that provides the unequivocal proof required for regulatory submission and confident downstream research.[3] Mass spectrometry is invaluable for determining elemental composition, while NMR spectroscopy serves as the gold standard for mapping atomic connectivity.[4][5] Infrared spectroscopy offers a rapid confirmation of functional groups, and elemental analysis provides fundamental validation of the empirical formula.
This guide presents a logical workflow, beginning with the confirmation of the molecular formula and purity, followed by functional group identification, and culminating in the definitive mapping of the molecular architecture through advanced NMR techniques.
Foundational Analysis: Molecular Formula and Purity Assessment
The first objective in any structure elucidation is to establish the correct molecular formula and ensure the sample's purity. Contaminants or impurities can lead to extraneous signals in spectroscopic analyses, resulting in misinterpretation.
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is employed to measure the mass-to-charge ratio of the parent ion with extremely high precision (typically <5 ppm error). This accuracy is sufficient to distinguish between compounds with the same nominal mass but different elemental compositions, making it the primary tool for determining the molecular formula.[4]
Experimental Protocol:
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Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent (e.g., Methanol/Water 50:50 with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode).
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Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
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Analysis: Infuse the sample and acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing a strong parent ion.
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Data Processing: Compare the measured accurate mass against the theoretical exact mass for the proposed formula, C₁₂H₁₅NO₅S.
Data Presentation:
| Parameter | Theoretical Value | Observed Value (Hypothetical) | Error (ppm) |
| Formula | C₁₂H₁₅NO₅S | - | - |
| [M+H]⁺ Exact Mass | 286.0744 | 286.0741 | -1.05 |
| [M-H]⁻ Exact Mass | 284.0598 | 284.0595 | -1.06 |
Elemental Analysis
Causality: This technique provides an independent, quantitative confirmation of the mass percentages of carbon, hydrogen, nitrogen, and sulfur. Agreement between theoretical and experimental values offers robust, orthogonal support for the molecular formula derived from HRMS.
Experimental Protocol:
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A precisely weighed sample of the compound is combusted in a stream of oxygen.
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The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified using thermal conductivity detection.
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The mass percentages of C, H, N, and S are calculated.
Data Presentation:
| Element | Theoretical % | Found % (Hypothetical) |
| Carbon (C) | 50.52 | 50.48 |
| Hydrogen (H) | 5.30 | 5.33 |
| Nitrogen (N) | 4.91 | 4.89 |
| Sulfur (S) | 11.24 | 11.20 |
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For the target molecule, this allows for quick confirmation of the carboxylic acid, sulfonamide, methoxy, and aromatic moieties.
Experimental Protocol:
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Instrumentation: Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
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Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
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Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Presentation:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (broad) | 3300 - 2500[6][7] |
| Carboxylic Acid | C=O stretch | 1700 - 1680[6] |
| Sulfonamide | S=O asymmetric stretch | 1350 - 1315 |
| Sulfonamide | S=O symmetric stretch | 1170 - 1150 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Ether (Ar-O-CH₃) | C-O stretch | 1275 - 1200 |
Definitive Structure Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for de novo structure elucidation, providing detailed information about the chemical environment, quantity, and connectivity of atoms within a molecule.[3][5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the complete molecular puzzle.
Caption: Integrated NMR workflow for structure elucidation.
¹H and ¹³C NMR Spectroscopy
Protocol:
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Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Acquire a ¹H NMR spectrum to identify all proton environments.
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Acquire a broadband proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.
Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Assignment | ¹H δ (ppm), Mult., Int. | ¹³C δ (ppm) | Rationale |
| COOH | ~13.0, s, 1H | ~166.5 | Acidic proton, deshielded. Carbonyl carbon. |
| Ar-H (H6) | ~8.1, d, 1H | ~129.0 | Ortho to COOH, deshielded. |
| Ar-H (H4) | ~7.9, dd, 1H | ~125.5 | Ortho to sulfonyl, meta to COOH. |
| Ar-H (H3) | ~7.2, d, 1H | ~114.0 | Ortho to methoxy, shielded. |
| -OCH₃ | ~3.9, s, 3H | ~56.5 | Methoxy group protons and carbon. |
| Pyrrolidine (α-CH₂) | ~3.3, t, 4H | ~47.5 | Protons adjacent to nitrogen. |
| Pyrrolidine (β-CH₂) | ~1.9, m, 4H | ~25.0 | Protons beta to nitrogen. |
| Ar-C (C1) | - | ~122.0 | Quaternary carbon attached to COOH. |
| Ar-C (C2) | - | ~158.0 | Quaternary carbon attached to OCH₃. |
| Ar-C (C5) | - | ~135.0 | Quaternary carbon attached to SO₂. |
2D NMR: HSQC and HMBC for Connectivity
Causality:
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly bonded to. This definitively links the proton and carbon assignments.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for assembling the fragments. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[8] This allows us to connect the methoxy group, the pyrrolidine sulfonyl group, and the carboxylic acid to the correct positions on the aromatic ring.
Key Expected HMBC Correlations:
Caption: Key HMBC correlations confirming the substitution pattern.
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-OCH₃ Protons to C2: Confirms the methoxy group is at position 2.
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H3 Proton to C2 and C4: Links the top part of the aromatic ring.
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H6 Proton to C1 and C(OOH): Confirms the position of the carboxylic acid relative to H6.
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Pyrrolidine α-Protons to C5: Unequivocally places the pyrrolidine sulfonyl group at position 5.
Conclusion: A Unified Structural Hypothesis
The structure of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is confirmed through the systematic and synergistic application of multiple analytical techniques. HRMS and Elemental Analysis collaboratively established the molecular formula C₁₂H₁₅NO₅S. FTIR spectroscopy provided rapid and definitive evidence for all key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments allowed for the complete and unambiguous assignment of every proton and carbon, with critical HMBC correlations locking the substituent groups into the 2- and 5-positions of the benzoic acid core. This rigorous, self-validating approach provides the highest level of confidence in the compound's identity, a non-negotiable requirement for its use in scientific research and drug development.
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